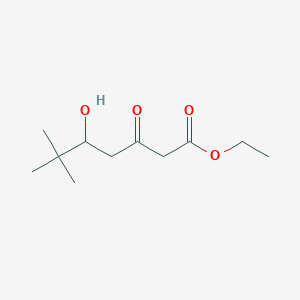![molecular formula C11H16O4S2 B14329508 5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione CAS No. 100981-06-4](/img/structure/B14329508.png)
5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione is an organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
The synthesis of 5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of diethyl malonate with carbon disulfide and methyl iodide in the presence of a base, followed by cyclization to form the dioxane ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the methylthio groups, forming new derivatives.
Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form various heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets through its reactive functional groups. The bis(methylthio)methylene group can undergo nucleophilic or electrophilic reactions, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its biological and chemical activities, influencing various pathways and processes.
Vergleich Mit ähnlichen Verbindungen
5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione can be compared with similar compounds such as:
2-[Bis(methylthio)methylene]malononitrile: This compound shares the bis(methylthio)methylene group but differs in its overall structure and reactivity.
1,1-Dicyano-2,2-bis(methylthio)ethylene: Another related compound with similar functional groups but distinct chemical properties.
2-Cyano-3,3-bis(methylthio)acrylonitrile: This compound also contains bis(methylthio)methylene groups and is used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
100981-06-4 |
|---|---|
Molekularformel |
C11H16O4S2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
5-[bis(methylsulfanyl)methylidene]-2,2-diethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C11H16O4S2/c1-5-11(6-2)14-8(12)7(9(13)15-11)10(16-3)17-4/h5-6H2,1-4H3 |
InChI-Schlüssel |
WSUUENKCGUOVGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(OC(=O)C(=C(SC)SC)C(=O)O1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


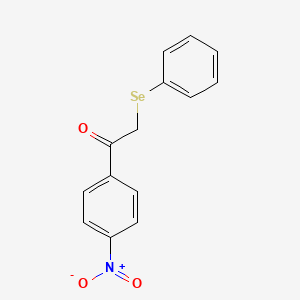
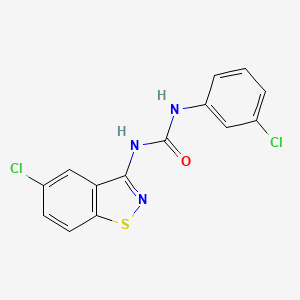
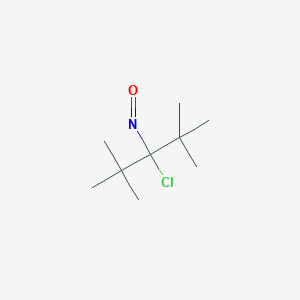
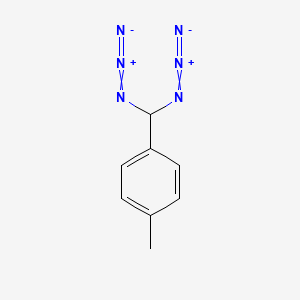

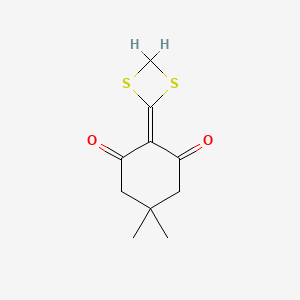
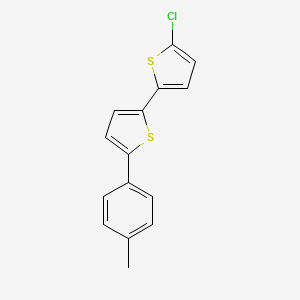
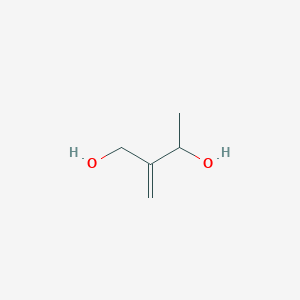
![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)

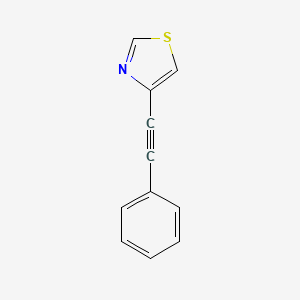
![2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol](/img/structure/B14329482.png)

